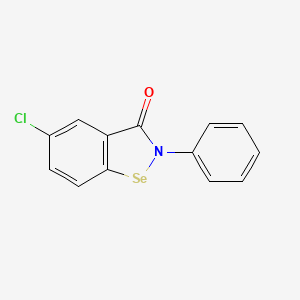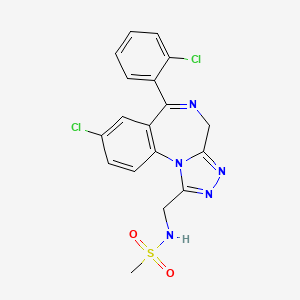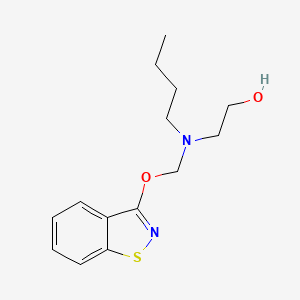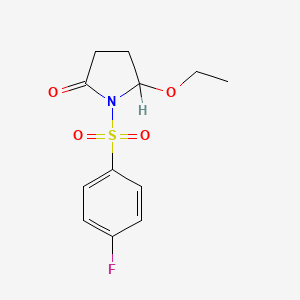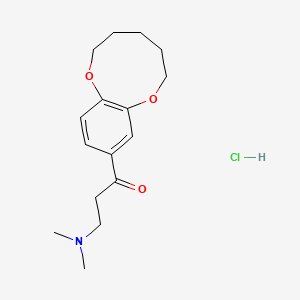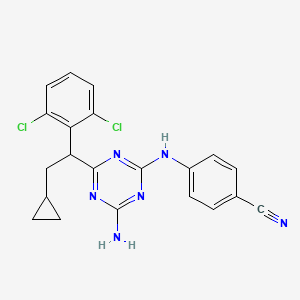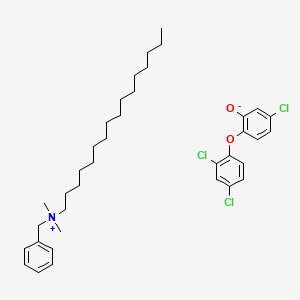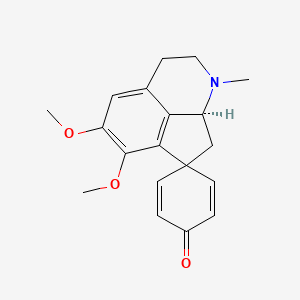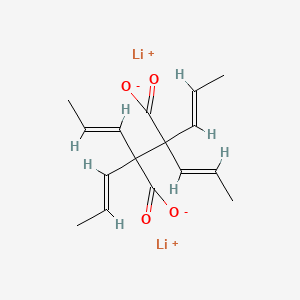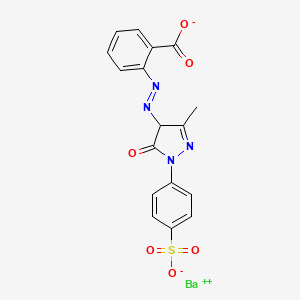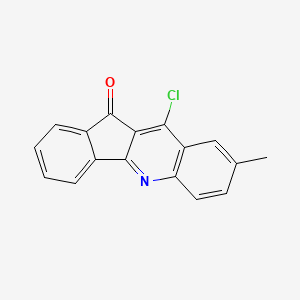
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
The synthesis of 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one typically involves transition metal-catalyzed C–H functionalization. This method is favored due to its efficiency in creating complex molecular structures. The reaction conditions often include the use of palladium (Pd) catalysts and aryne intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives, such as:
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one: Similar in structure but with a methoxy group instead of a methyl group.
10-(methylamino)indeno(1,2-b)quinolin-11-one: Contains a methylamino group, which may alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Propriétés
Numéro CAS |
93663-88-8 |
|---|---|
Formule moléculaire |
C17H10ClNO |
Poids moléculaire |
279.7 g/mol |
Nom IUPAC |
10-chloro-8-methylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO/c1-9-6-7-13-12(8-9)15(18)14-16(19-13)10-4-2-3-5-11(10)17(14)20/h2-8H,1H3 |
Clé InChI |
WMFYRYLPTZBMTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


